molecular formula C15H20F3NO5S B2586162 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 2320898-53-9

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2586162
CAS No.: 2320898-53-9
M. Wt: 383.38
InChI Key: SAFKBEUUXWZZLO-UHFFFAOYSA-N
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Description

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C15H20F3NO5S and its molecular weight is 383.38. The purity is usually 95%.
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Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-(trifluoromethoxy)benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its mechanism of action and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C16H20F3NO4C_{16}H_{20}F_{3}NO_{4}, with a molecular weight of 347.33 g/mol. Its structure features a cyclopentyl ring, a hydroxyethoxy group, and a trifluoromethoxy-substituted benzamide moiety, which contribute to its unique chemical properties.

PropertyValue
Molecular FormulaC16H20F3NO4
Molecular Weight347.33 g/mol
CAS Number2320953-47-5

Anti-inflammatory Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory activity. In vitro assays have shown that the compound can inhibit pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent. For instance, compounds structurally related to benzenesulfonamides have demonstrated efficacy in reducing carrageenan-induced edema in animal models, achieving inhibition rates of up to 94% at certain concentrations .

Anticancer Activity

Research has also focused on the anticancer potential of this compound. In vitro studies have revealed that it may induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and proliferation. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth, akin to other benzenesulfonamide derivatives.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets, such as enzymes involved in inflammatory pathways or cancer cell metabolism. This interaction may lead to modulation of cellular processes that promote inflammation or tumor growth.

Case Studies and Experimental Data

Several studies have investigated the biological activities of related benzenesulfonamides, providing a foundation for understanding the potential effects of this compound:

  • In Vivo Studies : In one study, compounds similar to this compound were tested for their ability to reduce inflammation in rat models. The results indicated a significant reduction in paw edema following administration .
  • In Vitro Anticancer Assays : Another study evaluated the cytotoxic effects of related compounds on human cancer cell lines, demonstrating dose-dependent inhibition of cell viability, which supports the potential anticancer activity of this compound .

Comparative Analysis with Other Compounds

A comparative analysis of various benzenesulfonamides reveals distinct differences in biological activity based on structural variations:

Compound NameAnti-inflammatory Activity (%)Anticancer Activity (IC50 μM)
This compoundTBDTBD
4-fluoro-N-(2-hydroxy-4-nitrophenyl)-benzamide89.6615
4-cyano-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzamideTBDTBD

Note : Data for this compound is still being compiled as further studies are conducted.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3NO5S/c16-15(17,18)24-12-3-5-13(6-4-12)25(21,22)19-11-14(23-10-9-20)7-1-2-8-14/h3-6,19-20H,1-2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAFKBEUUXWZZLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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